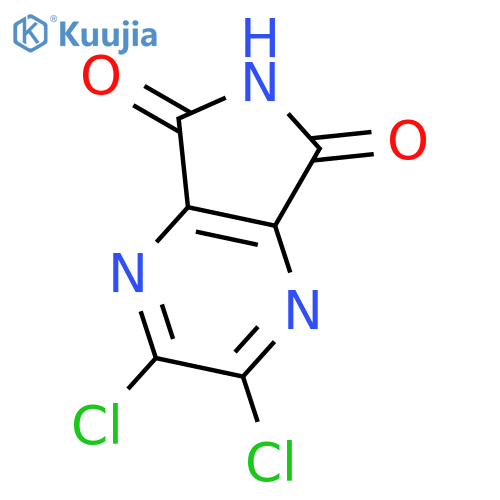

Cas no 213549-73-6 (2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione)

213549-73-6 structure

商品名:2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione

CAS番号:213549-73-6

MF:C6HCl2N3O2

メガワット:217.997038602829

MDL:MFCD24550679

CID:4524596

PubChem ID:92134827

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 化学的及び物理的性質

名前と識別子

-

- 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

- 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, 2,3-dichloro-

- 2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione

- 213549-73-6

- CS-0253736

- 2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione

-

- MDL: MFCD24550679

- インチ: InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13)

- InChIKey: XZGZCMDEPYCMIY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(Cl)N=C2C(C(NC2=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 216.9445817Da

- どういたいしつりょう: 216.9445817Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972564-25g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 97% | 25g |

$2700 | 2024-05-24 | |

| eNovation Chemicals LLC | D972564-10g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 97% | 10g |

$1520 | 2024-05-24 | |

| Enamine | BBV-45300326-10.0g |

2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |

213549-73-6 | 95% | 10.0g |

$3199.0 | 2023-01-12 | |

| eNovation Chemicals LLC | D972564-1g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 97% | 1g |

$350 | 2025-02-20 | |

| Alichem | A099001622-5g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 95% | 5g |

$1055.25 | 2023-09-02 | |

| Alichem | A099001622-10g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 95% | 10g |

$1393.60 | 2023-09-02 | |

| Enamine | BBV-45300326-1.0g |

2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |

213549-73-6 | 95% | 1.0g |

$969.0 | 2023-01-12 | |

| eNovation Chemicals LLC | D972564-5g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 97% | 5g |

$950 | 2024-05-24 | |

| eNovation Chemicals LLC | D972564-1g |

2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |

213549-73-6 | 97% | 1g |

$350 | 2024-05-24 | |

| Enamine | BBV-45300326-10g |

2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyrazine-5,7-dione |

213549-73-6 | 95% | 10g |

$3199.0 | 2023-10-28 |

2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279

213549-73-6 (2,3-dichloro-5H,6H,7H-pyrrolo3,4-bpyrazine-5,7-dione) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量